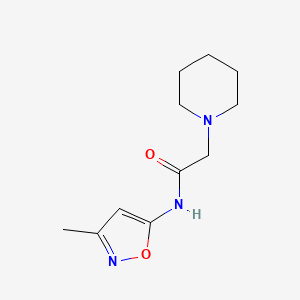![molecular formula C42H29CoN13- B12704806 2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide CAS No. 83898-69-5](/img/structure/B12704806.png)
2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide is a complex cobalt-based compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a phthalocyanine ligand. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the electronic structure of the compound.
Reduction: Reduction reactions can also occur, often involving the cobalt center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may lead to the formation of cobalt(IV) complexes, while reduction could yield cobalt(II) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mimetics and metalloproteins.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological systems.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can influence the electronic properties of the compound, allowing it to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved can vary depending on the specific application but often include interactions with biological macromolecules and catalytic sites in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) Phthalocyanine: Similar in structure but with cobalt in a different oxidation state.
Iron(II) Phthalocyanine: Similar coordination environment but with iron instead of cobalt.
Copper(II) Phthalocyanine: Another similar compound with copper as the central metal.
Uniqueness
What sets 2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide apart is its specific ligand environment and the oxidation state of cobalt, which confer unique electronic and catalytic properties .
Propriétés
Numéro CAS |
83898-69-5 |
|---|---|
Formule moléculaire |
C42H29CoN13- |
Poids moléculaire |
774.7 g/mol |
Nom IUPAC |
2-aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide |
InChI |
InChI=1S/C32H16N8.C8H6N3.C2H7N2.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;9-7-5-3-1-2-4-6(5)8(10)11-7;3-1-2-4;/h1-16H;1-4H,(H2-,9,10,11);3H,1-2,4H2;/q-2;2*-1;+3 |
Clé InChI |
XCOSBKJAOLMGQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC2=N)[NH-].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C(C[NH-])N.[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


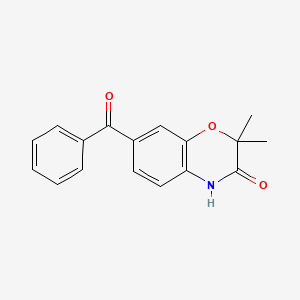
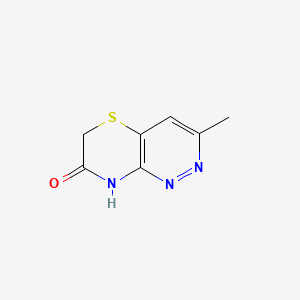
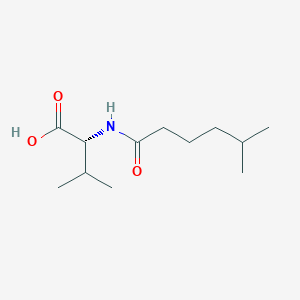

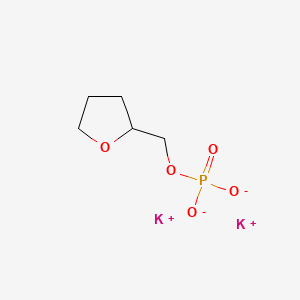
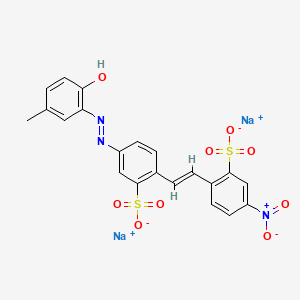
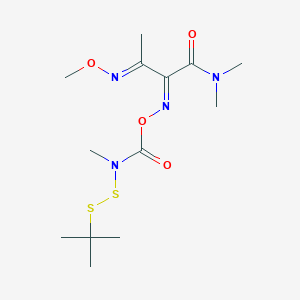
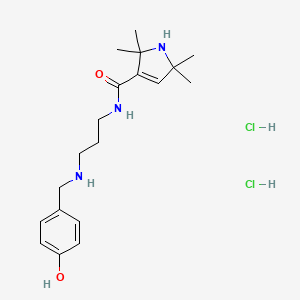
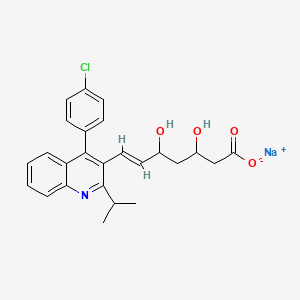
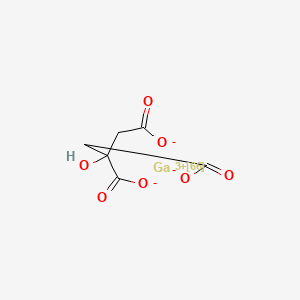
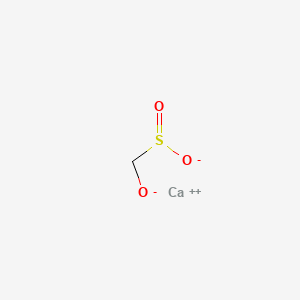
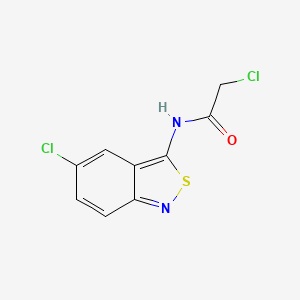
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
